Oudemansin A

描述

化学反应分析

Oudemansin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. .

科学研究应用

Oudemansin A has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard and in the synthesis of other compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products .

作用机制

The mechanism of action of Oudemansin A involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

相似化合物的比较

Oudemansin A can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

Mitomycin C: An antitumor agent with a similar core structure but different functional groups.

Gentamicin: An aminoglycoside antibiotic with a different mechanism of action but similar molecular weight.

Codeine: An opioid analgesic with a different therapeutic application but similar molecular interactions

属性

IUPAC Name |

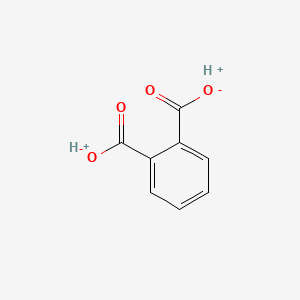

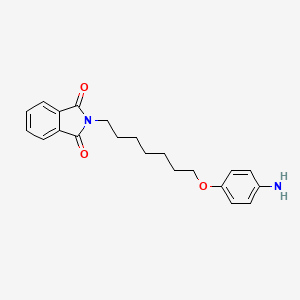

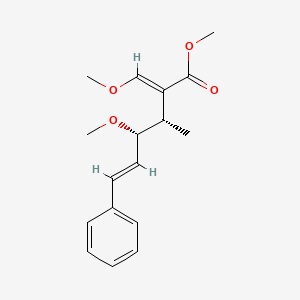

methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O4/c1-13(15(12-19-2)17(18)21-4)16(20-3)11-10-14-8-6-5-7-9-14/h5-13,16H,1-4H3/b11-10+,15-12+/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBDENJOXQSLKO-NKAAJRRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C=CC1=CC=CC=C1)OC)C(=COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](/C=C/C1=CC=CC=C1)OC)/C(=C\OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031462 | |

| Record name | Oudemansin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73341-71-6 | |

| Record name | Oudemansin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73341-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oudemansin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073341716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oudemansin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OUDEMANSIN A, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4T7P745Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does oudemansin exert its antifungal effects?

A1: Oudemansin belongs to a class of compounds known as (E)-β-methoxyacrylates, which function as potent inhibitors of mitochondrial respiration. [, ] They specifically target the cytochrome bc1 complex (complex III) in the electron transport chain, disrupting the flow of electrons and ultimately hindering ATP synthesis. [] This disruption of energy production is detrimental to fungal growth and survival.

Q2: What is the significance of the β-methoxyacrylate moiety in oudemansin's activity?

A2: The β-methoxyacrylate moiety is crucial for the antifungal activity of oudemansin. Studies have shown that structural modifications to this moiety, such as removal or alteration of the double bond, significantly reduce or abolish its inhibitory effects on fungal growth. []

Q3: Have any oudemansin-resistant fungi been identified? What are the potential mechanisms?

A3: While specific oudemansin-resistant fungi haven't been extensively reported in the provided research, resistance mechanisms could potentially involve mutations in the cytochrome bc1 complex genes, reducing oudemansin's binding affinity. [] Additionally, efflux pumps, which expel compounds from fungal cells, might also contribute to resistance development.

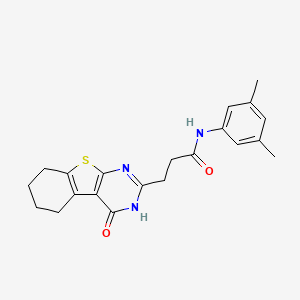

Q4: What is the molecular formula and weight of oudemansin A?

A4: The molecular formula of this compound is C17H20O3, and its molecular weight is 272.34 g/mol. [, , ]

Q5: Which spectroscopic techniques are commonly employed to characterize oudemansin?

A5: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to elucidate the structure of oudemansin. [, , ] NMR provides detailed information about the compound's carbon and hydrogen framework, while mass spectrometry helps determine its molecular weight and fragmentation pattern.

Q6: How do structural modifications to oudemansin impact its antifungal activity?

A6: Studies have revealed a strong correlation between the structure of oudemansin and its biological activity. [, ] For instance, the presence of a conjugated double bond system in the β-methoxyacrylate moiety is crucial for potent antifungal activity. [] Modifications to the aromatic ring or the side chains can alter its potency and spectrum of activity against different fungal species. [, ]

Q7: Have any synthetic analogues of oudemansin been developed? What are their advantages?

A7: Yes, the discovery of oudemansin's potent antifungal activity has spurred the development of numerous synthetic analogues. [, ] These synthetic derivatives often aim to improve upon the natural compound's properties, such as enhancing its stability, broadening its antifungal spectrum, and reducing its potential for resistance development.

Q8: What is the role of the isoprene units in oudemansin's structure and activity?

A8: Oudemansin derivatives often possess one or two isoprene units attached to the core structure. The configuration and position of these units can influence the molecule's three-dimensional shape and, consequently, its binding affinity to the target site, impacting its antifungal potency. [, ]

Q9: Is this compound stable compound? How does its stability affect its potential applications?

A9: While oudemansin exhibits potent antifungal activity, it can be susceptible to degradation under certain conditions, such as exposure to light, heat, or acidic environments. [] This instability poses challenges for its formulation and storage, potentially limiting its practical applications.

Q10: What strategies can be employed to improve the stability and solubility of oudemansin for various applications?

A10: Researchers are exploring various formulation strategies to overcome these limitations, such as encapsulation in nanoparticles, complexation with cyclodextrins, and development of more stable prodrugs. [] These approaches aim to protect the compound from degradation, improve its solubility in aqueous media, and enhance its bioavailability.

Q11: What are some common in vitro assays used to evaluate the antifungal activity of oudemansin and its derivatives?

A11: Researchers often employ assays like the agar diffusion method and microbroth dilution assays to assess the antifungal activity of oudemansin. [, ] These methods measure the compound's ability to inhibit the growth of various fungal strains, providing insights into its potency and spectrum of activity.

Q12: What is the significance of using natural substrates in oudemansin production?

A12: Utilizing natural substrates for oudemansin production can potentially enhance the diversity of metabolites produced by the fungi. [] This approach mimics the natural environment of the fungi, potentially leading to the discovery of novel oudemansin derivatives with unique biological activities.

Q13: What are the ecological implications of oudemansin production by basidiomycetes?

A13: The production of oudemansin by basidiomycetes in their natural environment, primarily on wood substrates, suggests its potential role in ecological competition. [, ] These fungi may utilize oudemansin to inhibit the growth of competing microorganisms, securing their access to resources.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。